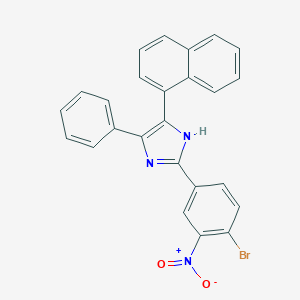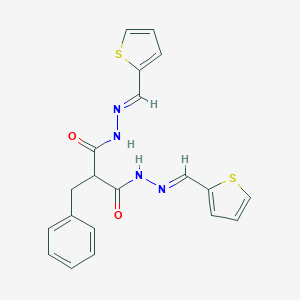![molecular formula C21H25NO3S B403066 ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 301224-23-7](/img/structure/B403066.png)
ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the linear formula C21H25NO3S . It has a molecular weight of 371.502 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C21H25NO3S . The CAS number for this compound is 301224-23-7 . More detailed structural information might be available from specialized databases or scientific literature.Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.493 and a density of 1.2±0.1 g/cm3 . Its boiling point is 465.8±45.0 °C at 760 mmHg . Unfortunately, the melting point and other physical and chemical properties are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Research efforts have led to the synthesis of novel compounds with structural similarities to ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. These studies often focus on developing new synthetic routes and methodologies for creating these compounds and their derivatives, aiming to enhance their efficacy or explore new potential applications (Shipilovskikh, Rubtsov, & Zalesov, 2009). The structural characterization and analysis of these compounds are crucial, involving techniques like X-ray diffraction, NMR spectroscopy, and elemental analysis to confirm their identities and understand their chemical properties.
Antimicrobial and Antioxidant Activities
- Several studies have demonstrated that derivatives of this compound exhibit significant antimicrobial and antioxidant properties. These findings suggest potential applications in developing new antimicrobial agents for treating various bacterial and fungal infections, as well as antioxidant compounds that could mitigate oxidative stress-related damage in biological systems (Raghavendra et al., 2016).
Anticancer Research
- The compound and its derivatives have been explored for their anticancer activity, particularly in breast cancer research. Through various synthesis strategies, researchers have developed compounds showing significant antiproliferative effects against cancer cell lines, including MCF-7 and HepG-2. These studies not only highlight the compound's potential as a therapeutic agent but also provide insights into the mechanisms of action, such as inducing apoptosis in cancer cells (Gad et al., 2020).
Anti-inflammatory and Antirheumatic Potential
- Research into the anti-inflammatory and antirheumatic properties of this compound derivatives has shown promising results. Compounds have been synthesized and tested in vivo for their effectiveness in treating conditions like rheumatism, demonstrating significant reductions in inflammation and pain in animal models (Sherif & Hosny, 2014).
Zukünftige Richtungen
The future directions for the use and study of this compound are not specified in the search results. Given its inclusion in a collection of rare and unique chemicals provided by Sigma-Aldrich , it may have potential applications in various areas of research. Further investigation in scientific literature or consultation with experts in the field may provide more insight into potential future directions.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-5-25-20(24)17-15-7-6-8-16(15)26-19(17)22-18(23)13-9-11-14(12-10-13)21(2,3)4/h9-12H,5-8H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMMNXDVVLIMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,6-dichloro-9H-carbazol-9-yl)-N'-[4-(dimethylamino)benzylidene]propanohydrazide](/img/structure/B402985.png)
![methyl [6-bromo-2-(2-chlorophenyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B402986.png)
![6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B402988.png)
![2-{[3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitro-2-(methyloxy)phenyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B402989.png)
![N-(3-Hexylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide](/img/structure/B402991.png)

![N-(2-chloro-4-{[(4-methoxyphenyl)sulfonyl]imino}-2,5-cyclohexadien-1-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B402995.png)

![1,2-dihydro-12H-benzo[4,5]isoquino[2,1-a]cyclopenta[gh]perimidin-12-one](/img/structure/B402998.png)
![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402999.png)
![6-(phenylcarbonyl)-2-{4-[(phenylmethyl)oxy]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B403001.png)
![N-(1,3-dioxobenzo[de]isoquinolin-2-yl)-4-methoxybenzamide](/img/structure/B403002.png)
![2-{[2-(4-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B403003.png)
